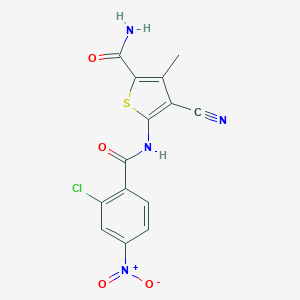
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide, commonly referred to as CNM-TA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CNM-TA belongs to a class of compounds known as thiophenes, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of CNM-TA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and cancer. Specifically, CNM-TA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. CNM-TA has also been found to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CNM-TA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CNM-TA inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in immune cells. In addition, CNM-TA has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that CNM-TA reduces inflammation and tumor growth in animal models of rheumatoid arthritis and breast cancer, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CNM-TA is that it exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a promising candidate for the development of new drugs for the treatment of these diseases. In addition, CNM-TA has been found to be well-tolerated in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of CNM-TA is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for research on CNM-TA. One area of research could focus on elucidating the mechanism of action of CNM-TA, which could help to identify new drug targets and improve the efficacy of CNM-TA-based drugs. Another area of research could focus on optimizing the synthesis of CNM-TA and developing more efficient and cost-effective methods for its production. Finally, future research could explore the potential applications of CNM-TA in other areas, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of CNM-TA involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. This is then reacted with 3-methylthiophene-2-carboxamide to form the intermediate product, 5-({2-chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene. Finally, this intermediate is treated with ammonia to form the desired product, CNM-TA.
Applications De Recherche Scientifique
CNM-TA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, CNM-TA has been shown to have anti-cancer activity, particularly against breast and lung cancer cells. Furthermore, CNM-TA has been found to exhibit anti-viral activity against several viruses, including influenza A and B, hepatitis C, and HIV.
Propriétés
Nom du produit |
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C14H9ClN4O4S |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
5-[(2-chloro-4-nitrobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClN4O4S/c1-6-9(5-16)14(24-11(6)12(17)20)18-13(21)8-3-2-7(19(22)23)4-10(8)15/h2-4H,1H3,(H2,17,20)(H,18,21) |
Clé InChI |
LCQXFBFLQYHGNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)
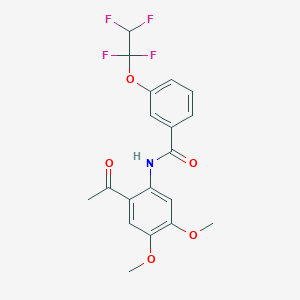
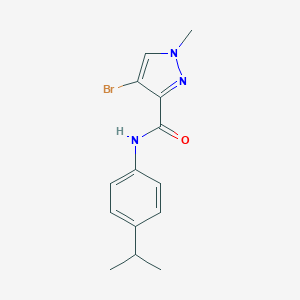
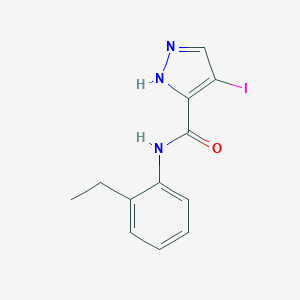
![methyl 2-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate](/img/structure/B213632.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)
![N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)
![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
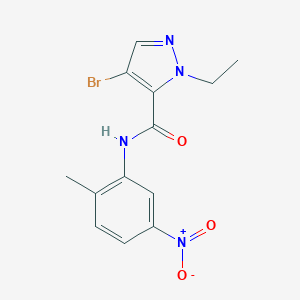
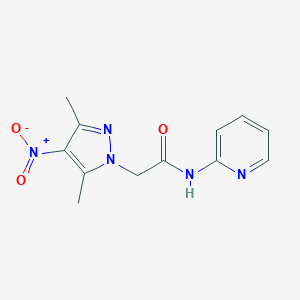
![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)